2'-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine
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Overview
Description
2’-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine is a synthetic compound belonging to the class of purine 2’-deoxyribonucleosides These compounds consist of a purine linked to a ribose which lacks a hydroxyl group at position 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine typically involves the reaction of 2’-deoxyadenosine with naphthalen-1-yl isocyanate. The reaction is carried out in an appropriate solvent, such as dimethylformamide, under controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then purified using chromatographic techniques to isolate the pure compound.
Industrial Production Methods
Industrial production of 2’-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the naphthalen-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the naphthalen-1-yl group.
Reduction: Formation of reduced derivatives of the naphthalen-1-yl group.
Substitution: Formation of substituted derivatives where the naphthalen-1-yl group is replaced by other functional groups.
Scientific Research Applications
2’-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2’-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity and interference with nucleic acid synthesis.
Comparison with Similar Compounds
2’-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine can be compared with other similar compounds, such as:
- 2’-Deoxy-N-[(naphthalen-1-yl)methyl]adenosine
- 2’-Deoxy-N-[(naphthalen-1-yl)carbamoyl]guanosine
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 2’-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine lies in its specific naphthalen-1-yl carbamoyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
658712-93-7 |
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Molecular Formula |
C21H20N6O4 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C21H20N6O4/c28-9-16-15(29)8-17(31-16)27-11-24-18-19(22-10-23-20(18)27)26-21(30)25-14-7-3-5-12-4-1-2-6-13(12)14/h1-7,10-11,15-17,28-29H,8-9H2,(H2,22,23,25,26,30)/t15-,16+,17+/m0/s1 |
InChI Key |
OPLWYTVHMQYUKK-GVDBMIGSSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)NC4=CC=CC5=CC=CC=C54)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)NC4=CC=CC5=CC=CC=C54)CO)O |
Origin of Product |
United States |
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